molecular formula C8H9NO6 B603315 Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate CAS No. 1093186-44-7

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B603315
CAS No.: 1093186-44-7
M. Wt: 215.16g/mol
InChI Key: FMPGHFCUGMZZIF-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of functional groups such as hydroxyl, oxo, and ester groups makes it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, the compound forms complexes with zinc ions, enhancing its biochemical activity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits insulin-mimetic activity, which can influence glucose uptake and metabolism in cells . This activity is particularly beneficial in managing blood glucose levels in diabetic conditions. Moreover, the compound’s interaction with aldose reductase can prevent the accumulation of sorbitol in cells, thereby reducing osmotic stress and cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the osmotic stress on cells. Additionally, the compound’s ability to form complexes with zinc ions enhances its inhibitory activity . These interactions at the molecular level are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, making it suitable for long-term studies In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily interacts with the polyol pathway by inhibiting aldose reductase . This interaction prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, the compound’s interaction with zinc ions suggests its involvement in zinc-dependent metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with aldose reductase and other cytoplasmic proteins . The compound’s localization is influenced by its chemical structure and interactions with intracellular proteins. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate typically involves the reaction of aniline with diethyl acetylenedicarboxylate in ethanol under magnetic stirring at room temperature . This method ensures the formation of the desired pyrrole derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6/c1-14-7(12)3-4(8(13)15-2)9-6(11)5(3)10/h4,10H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPGHFCUGMZZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=C(C(=O)N1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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